Cas no 90170-09-5 (Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-)

Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]- structure
90170-09-5 structure
Product name:Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-
CAS No:90170-09-5
MF:C25H25N
MW:339.47270655632
CID:792621
PubChem ID:71429885

Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N,N-dimethyl-4-[3-(9-phenanthrenyl)propyl]-
    • N,N-dimethyl-4-(3-phenanthren-9-ylpropyl)aniline
    • N,N-DIMETHYL-4-[3-(PHENANTHREN-9-YL)PROPYL]ANILINE
    • 90170-09-5
    • DTXSID00848545
    • Inchi: InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-10-21-18-20-9-3-4-11-23(20)25-13-6-5-12-24(21)25/h3-6,9,11-18H,7-8,10H2,1-2H3
    • InChI Key: QAHCFZTYUMYXKC-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC=C(C=C1)CCCC2=CC3=CC=CC=C3C4=CC=CC=C42

Computed Properties

  • Exact Mass: 339.198699802g/mol
  • Monoisotopic Mass: 339.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 3.2Ų

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